molecular formula C18H22N4O3 B2454549 N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide CAS No. 1259140-97-0

N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No. B2454549
CAS RN: 1259140-97-0
M. Wt: 342.399
InChI Key: RHQGKWDEGOXAOB-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide, also known as CCI-779, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound belongs to the class of rapamycin analogs, which are known to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway.

Mechanism of Action

N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide inhibits the activity of the mTOR pathway by binding to the intracellular protein FKBP12. This complex then binds to and inhibits the activity of mTOR, which is a key regulator of cell growth and proliferation. By inhibiting the activity of this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. Additionally, this compound has been shown to have immunosuppressive effects, which may be beneficial in the treatment of certain autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide is its specificity for the mTOR pathway, which makes it a promising target for cancer therapy. However, its immunosuppressive effects may limit its use in certain contexts. Additionally, its low solubility and poor pharmacokinetic properties may make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide. One area of interest is the development of more effective formulations of the compound that can improve its pharmacokinetic properties. Additionally, further research is needed to fully understand the immunosuppressive effects of this compound and how they may be harnessed for the treatment of autoimmune disorders. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in the treatment of various types of cancer.

Synthesis Methods

The synthesis of N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide involves a multi-step process that starts with the reaction of cycloheptanone with malononitrile to form 1-cyanocycloheptene. This intermediate is then reacted with 5-nitroindole-2-carboxylic acid to form the final product, this compound. The overall yield of this synthesis is about 10%.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of the mTOR pathway, which is involved in cell growth and proliferation. This pathway is frequently dysregulated in cancer cells, making it a promising target for cancer therapy. This compound has been shown to be effective against a variety of cancer types, including breast, prostate, and renal cell carcinoma.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c19-13-18(8-3-1-2-4-9-18)20-17(23)12-21-10-7-14-11-15(22(24)25)5-6-16(14)21/h5-6,11H,1-4,7-10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQGKWDEGOXAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2CCC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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